molecular formula C17H14FNO2S B2380737 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide CAS No. 2034434-69-8

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2380737
CAS No.: 2034434-69-8
M. Wt: 315.36
InChI Key: BNZABISKRJJYLZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the fluorophenyl intermediate:

    Synthesis of the thiophene-furan intermediate: This involves the formation of a thiophene ring and its subsequent fusion with a furan ring.

    Coupling reaction: The final step involves coupling the fluorophenyl intermediate with the thiophene-furan intermediate under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c18-13-5-3-12(4-6-13)10-17(20)19-11-14-7-8-15(21-14)16-2-1-9-22-16/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZABISKRJJYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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